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Compound of Interest

Compound Name: Cibalgin

Cat. No.: B1197522

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the statistical methods for analyzing
clinical trial data for Cibalgin, a combination analgesic containing propyphenazone and
paracetamol. The protocols outlined below are designed to ensure robust and meaningful
interpretation of efficacy and safety data.

Data Presentation

Quantitative data from a Cibalgin clinical trial should be summarized in structured tables to
facilitate clear comparison between treatment groups.

Table 1: Demographic and Baseline Characteristics
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Cibalgin
(N=XXX)

Characteristic

Placebo
(N=XXX)

Active

Comparator

(N=XXX)

Total (N=XXX)

Age (years),
Mean (SD)

Gender, n (%)

- Male

- Female

Race, n (%)

- Caucasian

- Asian

- African

American

- Other

Baseline Pain
Intensity (NRS),
Mean (SD)

Duration of Pain
(days), Mean
(SD)

N=Number of subjects; SD=Standard Deviation; NRS=Numeric Rating Scale

Table 2: Primary Efficacy Endpoint - Pain Intensity Difference (PID)

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

. . Active P-value

) . Cibalgin Placebo . .

Timepoint Comparator (Cibalgin vs.
(Mean, SD) (Mean, SD)
(Mean, SD) Placebo)

30 minutes
1 hour
2 hours
4 hours
6 hours

PID is calculated as the difference from baseline pain intensity.

Table 3: Secondary Efficacy Endpoints
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Endpoint Cibalgin Placebo

. P-value
Active . .
(Cibalgin vs.
Comparator
Placebo)

Total Pain Relief
(TOTPAR) at 4
hours, Mean
(SD)

Sum of Pain
Intensity
Differences
(SPID) at 6
hours, Mean
(SD)

Patient Global
Impression of
Change (PGIC)

at 6 hours, n (%)

- Very Much

Improved

- Much Improved

- Minimally

Improved

- No Change

- Minimally

Worse

- Much Worse

- Very Much

Worse

Time to First

Perceptible Pain
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Relief (minutes),
Median (IQR)

Proportion of
Patients using
Rescue
Medication, n
(%)

IQR=Interquartile Range

Table 4: Safety and Tolerability - Adverse Events (AES)

Adverse Event . . Active Comparator
Cibalgin (n, %) Placebo (n, %)
(Preferred Term) (n, %)

Nausea

Headache

Dizziness

Somnolence

Dry Mouth

List all AEs reported
by =2% of patients in

any group

Experimental Protocols
Study Design and Population

This protocol outlines a hypothetical randomized, double-blind, placebo-controlled, parallel-
group study to assess the analgesic efficacy and safety of Cibalgin in patients with acute pain
(e.g., post-dental surgery).

Inclusion Criteria:
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o Male or female subjects aged 18-65 years.

o Patients experiencing moderate to severe pain, defined as a score of = 4 on an 11-point
Numeric Rating Scale (NRS).

» Willing and able to provide written informed consent.

Exclusion Criteria:

» Known hypersensitivity to propyphenazone, paracetamol, or other NSAIDs.
 History of significant renal, hepatic, or cardiovascular disease.

o Use of any other analgesic medication within 24 hours of dosing.

Randomization: Eligible subjects will be randomized in a 1:1:1 ratio to receive a single oral
dose of Cibalgin, placebo, or an active comparator (e.g., ibuprofen 400 mg).

Efficacy Assessments

Primary Endpoint:

» Pain Intensity Difference (PID): Pain intensity will be assessed using an 11-point NRS (0=no
pain, 10=worst pain imaginable) at baseline and at 30 minutes, 1, 2, 4, and 6 hours post-
dose. The PID at each timepoint will be calculated by subtracting the pain intensity score at
that timepoint from the baseline score.

Secondary Endpoints:

» Total Pain Relief (TOTPAR): Pain relief will be measured on a 5-point categorical scale
(O=none, 1=slight, 2=moderate, 3=good, 4=complete) at the same timepoints as pain
intensity. TOTPAR is the weighted sum of the pain relief scores over a specific time period
(e.g., 4 hours).

o Sum of Pain Intensity Differences (SPID): The time-weighted sum of the PIDs over a specific
period (e.g., 6 hours).
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o Patient Global Impression of Change (PGIC): A 7-point scale where patients rate their overall
improvement since starting the treatment.

e Time to First Perceptible Pain Relief: Measured using a stopwatch, which the patient stops
when they first feel any pain relief.

e Use of Rescue Medication: The proportion of patients requiring rescue medication (e.g., a
standard opioid) and the time to its first use will be recorded.

Safety Assessments

Safety will be monitored through the recording of all adverse events (AEs), vital signs (blood
pressure, heart rate, respiratory rate, temperature), and clinical laboratory tests (hematology,
blood chemistry, urinalysis) at baseline and at the end of the study.

Statistical Analysis Methods
General Principles

e The primary analysis will be performed on the Intent-to-Treat (ITT) population, which
includes all randomized subjects who received at least one dose of the study medication.

o A significance level of a = 0.05 (two-sided) will be used for all hypothesis tests.

» Missing data will be handled using appropriate methods, such as a mixed-effects model for
repeated measures (MMRM) for longitudinal pain scores.

Analysis of Efficacy Endpoints

e Primary Endpoint (PID): The primary analysis of PID at each post-baseline timepoint will be
conducted using an Analysis of Covariance (ANCOVA) model, with treatment group as a
factor and baseline pain intensity as a covariate.[1][2]

e Longitudinal Pain Data: An MMRM will be used to analyze the repeated pain intensity and
pain relief scores over time. This model will include treatment, time, and the treatment-by-
time interaction as fixed effects, and the baseline score as a covariate.
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 TOTPAR and SPID: These will be analyzed using an ANCOVA model similar to the primary
endpoint.

e PGIC: This ordinal endpoint will be analyzed using the Mann-Whitney U test for pairwise
comparisons between Cibalgin and placebo.[1] For an overall test across all three groups,
the Kruskal-Wallis test will be used.[1]

o Time to First Perceptible Pain Relief and Time to Rescue Medication: These time-to-event
endpoints will be analyzed using Kaplan-Meier survival analysis and the log-rank test.

e Proportion of Patients Using Rescue Medication: This will be analyzed using the Chi-square
test or Fisher's exact test.[1]

Analysis of Safety Data

Safety data will be summarized descriptively. The incidence of AEs will be tabulated by
treatment group and compared using the Chi-square or Fisher's exact test.

Visualizations
Clinical Trial Workflow
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Caption: Workflow of the Cibalgin Clinical Trial.
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Caption: Statistical Analysis Pathway for Cibalgin Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Statistical Analysis of
Cibalgin Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1197522+#statistical-analysis-methods-for-cibalgin-
clinical-trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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